Phenolsulfonephthalein sodium
Overview
Description
Phenolsulfonephthalein sodium, also known as phenol red sodium salt, is a water-soluble anionic fluorescent dye. It is commonly used as a pH indicator in various scientific applications, including cell culture and diagnostic assays. The compound changes color from yellow at a pH of 6.4 or below to red at a pH of 8.2 and above .
Preparation Methods
Phenolsulfonephthalein sodium can be synthesized through the sulfonation of phenolphthalein. The reaction involves treating phenolphthalein with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The compound is slightly soluble in water and alcohol but readily soluble in aqueous alkali hydroxides or carbonates, forming a red-colored solution .
Chemical Reactions Analysis
Phenolsulfonephthalein sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo electrophilic substitution reactions, such as fluorination, to introduce different functional groups.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and fluorine gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenolsulfonephthalein sodium has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator in various chemical assays and experiments.
Biology: The compound is used in cell culture media to monitor pH changes and as a marker for cell viability.
Medicine: It is used in diagnostic assays to measure kidney function by determining the excretion rate of the compound in urine
Mechanism of Action
Phenolsulfonephthalein sodium exerts its effects primarily through its ability to change color in response to pH changes. This property makes it useful as a pH indicator in various applications. The compound interacts with hydrogen ions, leading to a shift in its absorption spectrum and resulting in a visible color change .
Comparison with Similar Compounds
Phenolsulfonephthalein sodium is similar to other pH indicators such as bromothymol blue and methyl red. it is unique in its specific pH transition range and its use in cell culture applications. Other similar compounds include:
Bromothymol blue: Used as a pH indicator with a transition range of 6.0 to 7.6.
Methyl red: Used as a pH indicator with a transition range of 4.4 to 6.2
This compound stands out due to its specific pH range and its application in both biological and industrial settings.
Properties
IUPAC Name |
sodium;2-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24;/h1-12,20H,(H,22,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFZWTMVVUVHLM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34487-61-1 | |
Record name | PHENOLSULFONEPHTHALEIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50J9732WBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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